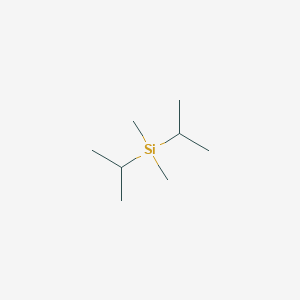
Dimethyldi(propan-2-yl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyldi(propan-2-yl)silane is a chemical compound with the molecular formula C8H18Si. It is a type of organosilicon compound, which means it contains silicon atoms bonded to organic groups. This compound is known for its unique properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyldi(propan-2-yl)silane can be synthesized through several methods. One common method involves the reaction of dimethylchlorosilane with isopropylmagnesium chloride (a Grignard reagent). The reaction typically occurs in an anhydrous ether solvent under controlled temperature conditions to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the direct reaction of silicon with isopropyl chloride in the presence of a catalyst. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Dimethyldi(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes.
Substitution: It can undergo substitution reactions where the isopropyl groups are replaced by other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon compounds depending on the substituent used.
Scientific Research Applications
Dimethyldi(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: It is used in the modification of biomolecules for research purposes.
Medicine: It is investigated for its potential use in drug delivery systems.
Industry: It is used in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism of action of dimethyldi(propan-2-yl)silane involves its ability to form stable bonds with organic and inorganic substrates. This property makes it useful in various applications, such as surface modification and catalysis. The silicon atom in the compound can interact with other molecules through covalent bonding, hydrogen bonding, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- Dimethyldi(propen-2-yl)silane
- Dimethyldi(ethyl)silane
- Dimethyldi(methyl)silane
Uniqueness
Dimethyldi(propan-2-yl)silane is unique due to its specific molecular structure, which provides it with distinct physical and chemical properties. Compared to similar compounds, it has a higher boiling point and greater stability, making it suitable for applications that require high-temperature resistance and durability.
Properties
CAS No. |
3429-53-6 |
|---|---|
Molecular Formula |
C8H20Si |
Molecular Weight |
144.33 g/mol |
IUPAC Name |
dimethyl-di(propan-2-yl)silane |
InChI |
InChI=1S/C8H20Si/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3 |
InChI Key |
QFMAXCHTUPRFOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C)(C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















